molecular formula C7H5N3O3 B2603427 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 138060-94-3

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2603427
CAS No.: 138060-94-3
M. Wt: 179.135
InChI Key: WSSUAZKRKXPQHH-UHFFFAOYSA-N
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Description

“2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a biochemical compound with the molecular formula C7H5N3O3 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the oxidation of spiro[indole-3,4’-pyridine]-2’-thiolates with DMSO-HCl system produced diastereomeric 6’-amino-5’-cyano-5-methyl-2-oxo-2’-thioxo-1,2,2’,3’-tetrahydro-1’H-spiro-[indole-3,4’-pyridine]- 3’-carboxamides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES notation: C1=C(C(=O)NC(=C1C(=O)O)N)C#N . This compound has a molecular weight of 179.13 g/mol .


Chemical Reactions Analysis

The structure-activity relationship analysis of related compounds revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency, and the XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .


Physical And Chemical Properties Analysis

The compound “this compound” has several computed properties. It has a molecular weight of 179.13 g/mol, a XLogP3-AA of -0.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 179.03309103 g/mol . The topological polar surface area is 116 Ų .

Scientific Research Applications

Overview

The search for scientific research applications of 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid did not yield direct results specifically addressing this compound. However, the research landscape around amino acids, peptides, and related heterocyclic compounds is rich with studies focusing on their synthesis, applications in biochemistry, pharmacology, and material science. The insights from these studies can provide a broader understanding of the potential avenues for research and application of such compounds, including the one .

Synthetic Methods and Structural Studies

The synthesis and functional analysis of amino acid derivatives, especially those incorporating heterocyclic rings like pyridines and dihydropyridines, have been a significant area of research. These compounds have been explored for their physicochemical, spectroscopic, and conformational aspects, particularly in peptide synthesis and the study of peptide secondary structures (Schreier et al., 2012). Such studies often employ techniques like EPR spectroscopy, X-ray crystallography, and NMR to investigate the interaction of peptides with membranes, proteins, and nucleic acids, offering insights into the structural and functional roles of heterocyclic amino acid derivatives.

Biocatalysis and Chemical Synthesis

Research on carboxylic acids, including their extraction and purification from aqueous streams through techniques like liquid-liquid extraction, highlights the importance of these compounds in producing bio-based plastics and other value-added chemicals (Sprakel & Schuur, 2019). The focus on solvent developments and regeneration strategies in the extraction processes can be relevant to the synthesis and application of specific carboxylic acid derivatives like this compound.

Antimicrobial and Antioxidant Applications

The exploration of cyanobacterial compounds for their antimicrobial properties against multidrug-resistant pathogens and their role in synthesizing biologically active compounds is another area of relevance (Swain et al., 2017). These studies provide a framework for investigating similar heterocyclic amino acids and their derivatives for potential antimicrobial and antioxidant applications.

Mechanism of Action

While the specific mechanism of action for “2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is not mentioned in the retrieved sources, related compounds have been studied. For example, it was found that the position and size of substituted groups played a key role in the binding of the compound with Epac2 .

Future Directions

The findings suggest that further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .

Properties

IUPAC Name

2-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-2-3-1-4(7(12)13)5(9)10-6(3)11/h1H,(H,12,13)(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSUAZKRKXPQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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